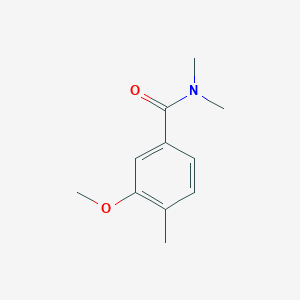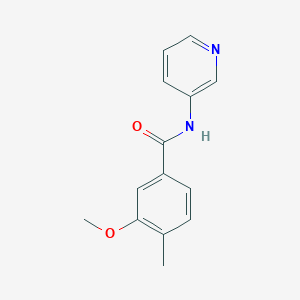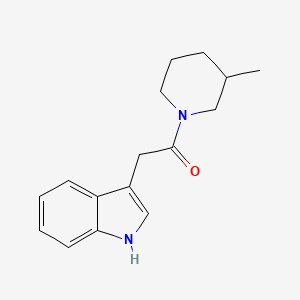
3-methoxy-N,N,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N,N,4-trimethylbenzamide, also known as MTB, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 3-methoxy-N,N,4-trimethylbenzamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. 3-methoxy-N,N,4-trimethylbenzamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-methoxy-N,N,4-trimethylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to enhance memory and learning in animal models, and may have potential as a cognitive enhancer in humans. 3-methoxy-N,N,4-trimethylbenzamide has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. Additionally, 3-methoxy-N,N,4-trimethylbenzamide has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N,N,4-trimethylbenzamide in lab experiments is its ability to enhance memory and learning in animal models. This can be useful in studies that require animals to learn and remember certain tasks. Additionally, 3-methoxy-N,N,4-trimethylbenzamide has been found to have neuroprotective effects, which may be beneficial in studies of neurodegenerative diseases. However, one limitation of using 3-methoxy-N,N,4-trimethylbenzamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 3-methoxy-N,N,4-trimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N,N,4-trimethylbenzamide and its effects on neurotransmitter systems in the brain. Finally, more studies are needed to explore the potential side effects and safety profile of 3-methoxy-N,N,4-trimethylbenzamide in humans.
Synthesis Methods
3-methoxy-N,N,4-trimethylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoic acid with N,N,4-trimethyl-1,2-ethanediamine in the presence of a dehydrating agent. Other methods include the reaction of 3-methoxybenzoyl chloride with N,N,4-trimethyl-1,2-ethanediamine or the reaction of 3-methoxybenzoic acid with N,N,4-trimethyl-1,2-ethanediamine in the presence of a coupling agent.
Scientific Research Applications
3-methoxy-N,N,4-trimethylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on the central nervous system, including the ability to enhance memory and learning. 3-methoxy-N,N,4-trimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-methoxy-N,N,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(7-10(8)14-4)11(13)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGZXVKEVLPIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,N,4-trimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)





![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)


![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)